molecular formula C12H9BrN2O4S B6188390 3-[(5-bromopyridin-2-yl)sulfamoyl]benzoic acid CAS No. 1136448-44-6

3-[(5-bromopyridin-2-yl)sulfamoyl]benzoic acid

Cat. No.: B6188390
CAS No.: 1136448-44-6
M. Wt: 357.2
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Description

3-[(5-bromopyridin-2-yl)sulfamoyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfamoyl group and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-bromopyridin-2-yl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: Starting with benzoic acid, nitration is performed to introduce a nitro group, which is subsequently reduced to an amino group.

    Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to form the corresponding sulfonamide.

    Coupling Reaction: The sulfonamide is coupled with 5-bromopyridine-2-amine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the sulfamoyl group.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or alcohols.

    Hydrolysis Products: Corresponding acids or amines.

Scientific Research Applications

Chemistry

In organic synthesis, 3-[(5-bromopyridin-2-yl)sulfamoyl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They are explored as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

The compound finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(5-bromopyridin-2-yl)sulfamoyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The sulfamoyl group can form hydrogen bonds with active site residues, while the bromopyridine moiety can engage in π-π interactions or halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-chloropyridin-2-yl)sulfamoyl]benzoic acid
  • 3-[(5-fluoropyridin-2-yl)sulfamoyl]benzoic acid
  • 3-[(5-iodopyridin-2-yl)sulfamoyl]benzoic acid

Uniqueness

3-[(5-bromopyridin-2-yl)sulfamoyl]benzoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

CAS No.

1136448-44-6

Molecular Formula

C12H9BrN2O4S

Molecular Weight

357.2

Purity

95

Origin of Product

United States

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